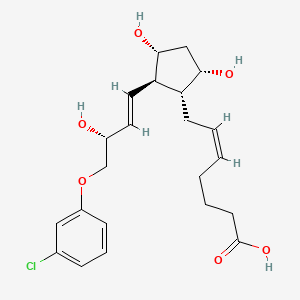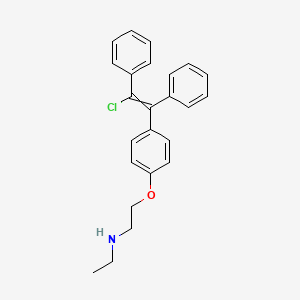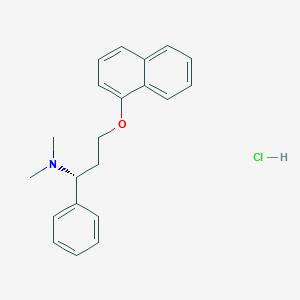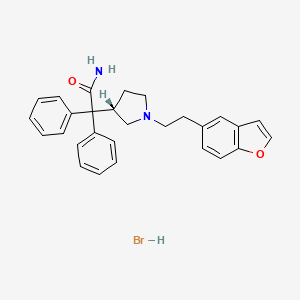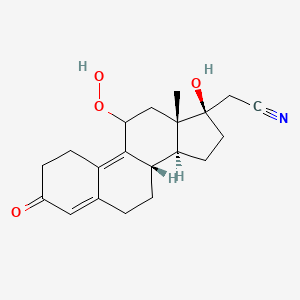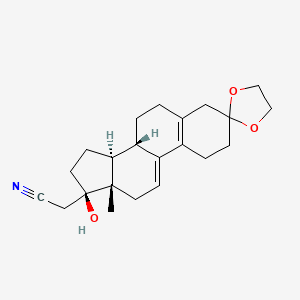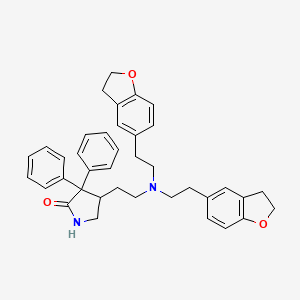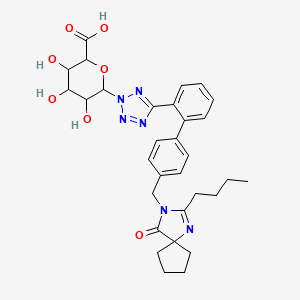
イルベサルタン N--D-グルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Irbesartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, irbesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Irbesartan involves key steps such as tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole, N-alkylation, and debenzylation . An improved and efficient approach to the preparation of Irbesartan has been developed by employing the condensation of the key intermediate 1-benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride followed by the debenzylation .Molecular Structure Analysis
The molecular structure of Irbesartan has been investigated through crystallographic, spectroscopic, and Hirshfeld surface analysis . Two different Irbesartan salts were obtained, one crystallized as a monoclinic system P2 1 /c, whereas the other in a triclinic system P1̅ .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of Irbesartan primarily include glucuronide conjugation and oxidation . More than 80% of the circulating plasma radioactivity after oral or intravenous administration of 14 C-labeled Irbesartan is attributable to unchanged Irbesartan. The primary circulating metabolite is the inactive Irbesartan glucuronide conjugate .Physical And Chemical Properties Analysis
The physical and chemical properties of Irbesartan have been characterized by powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR techniques . Both salts presented a different thermal behavior not only in melting temperature but also in thermal stability .科学的研究の応用
経口投与のためのシクロデキストリン複合脂質ナノ粒子イルベサルタン {svg_1}
イルベサルタン (IR) は、降圧作用を有するアンジオテンシン II 受容体拮抗薬です。その生物学的利用能は、溶解性の低さと初回通過代謝による制限を受けています。 本研究では、経口投与による溶解性の向上、徐放性、および生物学的利用能の改善を目的として、シクロデキストリン (CD) 複合 IR 負荷固体脂質ナノ粒子 (IR-CD-SLNs) の設計、開発、および特性評価を行いました。 {svg_2}.
溶解性と溶解速度の向上 {svg_3}
相溶解性研究に基づいて、共沈法に続いて凍結乾燥法により固体複合体を調製し、薬物含有量、包接効率、溶解度、および in vitro 溶解を特徴付けました。 IR-CD 包接複合体は、IR の溶解度と溶解速度の向上を示しました。 {svg_4}.
イルベサルタンのナノ結晶懸濁液 {svg_5}
本研究では、ビーズミル法によるイルベサルタンナノ結晶 (IRB-NC) 懸濁液の設計を試み、ナノ結晶薬物の経口投与における生物学的利用能 (BA) を評価しました。 {svg_6}.
経口生物学的利用能の改善 {svg_7}
本研究では、IRB-NC 懸濁液を調製することにより、イルベサルタンの低い経口 BA を改善し、溶解度とクラトリンドメインエンドサイトーシス (CME) の両方が IRB-NC 懸濁液の腸管吸収の強化に関連しており、その降圧効果の増強につながることを示しました。 {svg_8}.
高血圧患者の治療 {svg_9}
臨床において、非選択的β遮断薬、チアジド系利尿薬、およびアンジオテンシン II タイプ 1 (AT1) 受容体遮断薬 (ARB) は、高血圧の治療法として使用されており、イルベサルタン ARB は臨床現場で広く使用されています。 {svg_10}.
作用機序
Target of Action
Irbesartan, the parent compound of Irbesartan N–D-Glucuronide, primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is found in tissues like vascular smooth muscle and the adrenal gland . Angiotensin II, the molecule that normally binds to this receptor, is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to water and sodium reabsorption and an increase in blood pressure .
Mode of Action
Irbesartan acts as an angiotensin receptor antagonist , preventing angiotensin II from binding to the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway involved in the metabolism of Irbesartan is the oxidation process mediated by the Cytochrome P450 (CYP) 2C9 enzyme . CYP2C9 is highly polymorphic, and genetic polymorphism of this enzyme can cause significant alterations in the pharmacokinetics of Irbesartan .
Pharmacokinetics
Irbesartan is rapidly and completely absorbed, with a distribution volume (Vd) of 53 to 93 L . It is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the CYP2C9 isoenzyme . About 80% of the drug is excreted in the feces and 20% in the urine . The elimination half-life is between 11 to 15 hours .
Result of Action
The action of Irbesartan results in the reduction of blood pressure . By blocking the AT1 receptor, Irbesartan prevents the vasoconstriction and aldosterone secretion caused by angiotensin II, thereby reducing blood pressure .
Action Environment
The action of Irbesartan can be influenced by various environmental factors. Additionally, the genetic polymorphism of the CYP2C9 enzyme, which is involved in the metabolism of Irbesartan, can significantly alter the drug’s pharmacokinetics . This suggests that individual genetic variations can influence the efficacy and stability of Irbesartan.
Safety and Hazards
Irbesartan can cause fetal harm when administered to a pregnant woman. Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy can cause injury and death to the developing fetus . It’s also important to note that symptomatic hypotension, especially after the first dose, may occur in patients who are volume and/or sodium depleted by vigorous diuretic therapy, dietary salt restriction, diarrhea, or vomiting .
将来の方向性
The future directions of Irbesartan usage could be in the treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen . The demonstration of renal benefit of Irbesartan in hypertensive type 2 diabetic patients is based on studies where irbesartan was used in addition to other antihypertensive agents, as needed, to reach target blood pressure .
生化学分析
Biochemical Properties
Irbesartan N–D-Glucuronide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Irbesartan N–D-Glucuronide is involved in metabolic pathways, interacting with various enzymes or cofactors
特性
| { "Design of the Synthesis Pathway": "The synthesis of Irbesartan N--D-Glucuronide can be achieved through the glucuronidation of Irbesartan. Glucuronidation is a common metabolic pathway in which a glucuronic acid molecule is attached to a drug molecule, resulting in a more water-soluble compound that can be excreted from the body. The reaction can be catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Irbesartan", "Glucuronic acid", "UDP-glucuronosyltransferase enzyme" ], "Reaction": [ "Irbesartan is dissolved in a solvent such as dimethyl sulfoxide (DMSO)", "Glucuronic acid is added to the solution, along with the UDP-glucuronosyltransferase enzyme", "The reaction mixture is incubated at a suitable temperature and pH for the enzyme to catalyze the glucuronidation reaction", "The reaction progress is monitored by analytical techniques such as HPLC or LC-MS", "Once the reaction is complete, the Irbesartan N--D-Glucuronide product is isolated and purified using standard techniques such as chromatography or crystallization" ] } | |
CAS番号 |
160205-58-3 |
分子式 |
C31H36N6O7 |
分子量 |
604.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |
InChIキー |
FVBDVTHTYLLSQE-NLMMERCGSA-N |
異性体SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |
正規SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |
外観 |
White to Off-White Solid |
melting_point |
>144°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




